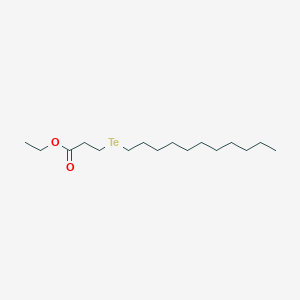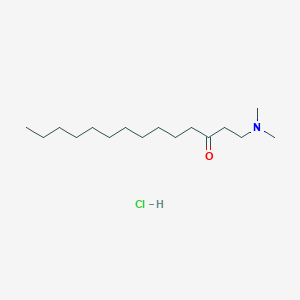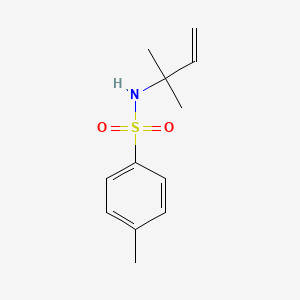
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride is a chemical compound with the empirical formula C13H18ClNO and a molecular weight of 239.74 g/mol . This compound is known for its unique structure, which includes a phenyl group and a piperidine ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride typically involves the reaction of phenacyl bromide derivatives with 1-phenylpiperidine in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction mixture is stirred at 37°C for 3-4 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and piperidine groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1-(piperidin-1-yl)ethanone: Similar in structure but lacks the additional phenyl group.
1-(4-(Ethylamino)piperidin-1-yl)ethan-1-one hydrochloride: Contains an ethylamino group instead of a phenyl group.
Uniqueness
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride is unique due to its dual phenyl groups and piperidine ring, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89687-44-5 |
|---|---|
Molekularformel |
C19H22ClNO |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
1-phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C19H21NO.ClH/c21-19(18-9-5-2-6-10-18)15-20-13-11-17(12-14-20)16-7-3-1-4-8-16;/h1-10,17H,11-15H2;1H |
InChI-Schlüssel |
WLEVWPAEFHZAPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)



![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)
![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)






![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
